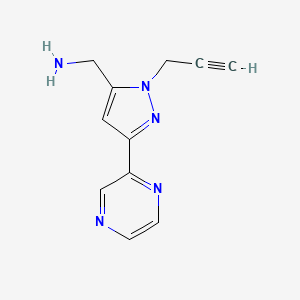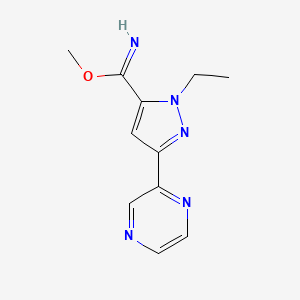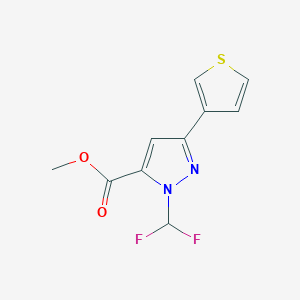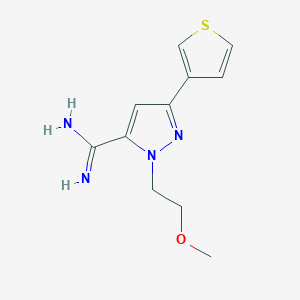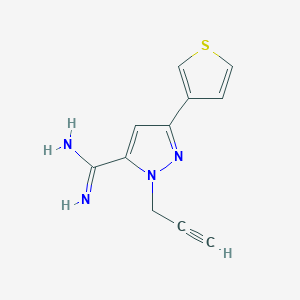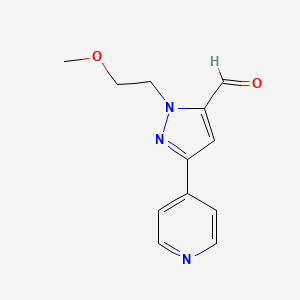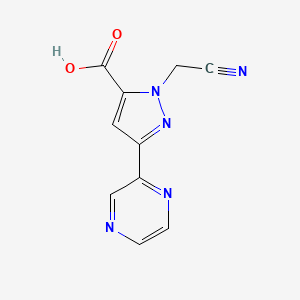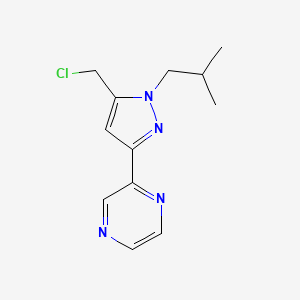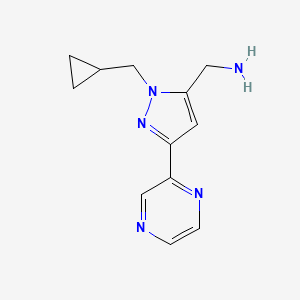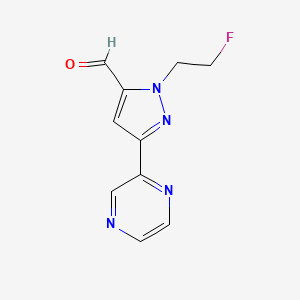
1-(2-fluoroethyl)-3-(pyrazin-2-yl)-1H-pyrazole-5-carbaldehyde
Übersicht
Beschreibung
1-(2-Fluoroethyl)-3-(pyrazin-2-yl)-1H-pyrazole-5-carbaldehyde, also known as FEPC, is a synthetic compound of the pyrazole family. It is a small molecule that has been studied extensively for its potential applications in the fields of scientific research. FEPC has been found to have a wide range of effects, including those related to its biochemical and physiological properties. In
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Characterization
Research has demonstrated various synthetic routes and structural characterizations of pyrazole derivatives, emphasizing the influence of substituents on their physical and chemical properties. For example, the synthesis of N-substituted pyrazolines and their crystal structures provide insights into the dihedral angles between pyrazole and fluoro-substituted rings, contributing to the understanding of molecular conformation and its potential applications in material science (Loh et al., 2013).
Antimicrobial Activity
Pyrazole derivatives have been studied for their antimicrobial properties, with specific compounds showing significant activity against a range of bacteria and fungi. This includes the development of novel chitosan Schiff bases based on heterocyclic moieties, highlighting the role of the pyrazole skeleton in enhancing biological activity (Hamed et al., 2020).
Material Science and OLED Applications
Pyrazole derivatives have found applications in material science, particularly as emitters for OLEDs. The regioselective synthesis of substituted 1H-pyrazolo[3,4-b]quinolines explores the impact of fluorine-containing substituents on electronic properties, crucial for the development of high-performance OLEDs (Szlachcic et al., 2017).
Antitumor Activity and Molecular Docking
The exploration of antitumor activities and molecular docking studies of pyrazole derivatives provides a foundation for the development of new therapeutic agents. The synthesis of novel benzofuran-2-yl pyrazole pyrimidine derivatives and their evaluation against liver carcinoma cell lines underscore the potential of pyrazole compounds in cancer research (El-Zahar et al., 2011).
Chemosensors
Pyrazole derivatives are investigated for their use as chemosensors, with specific compounds demonstrating the ability to detect metal ions through fluorescent chemosensor mechanisms. This includes the synthesis and photophysical investigation of novel pyrazoline heterocyclic D-π-A chromophores for the detection of Fe3+ ions, illustrating the versatility of pyrazole compounds in analytical chemistry (Khan, 2020).
Eigenschaften
IUPAC Name |
2-(2-fluoroethyl)-5-pyrazin-2-ylpyrazole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FN4O/c11-1-4-15-8(7-16)5-9(14-15)10-6-12-2-3-13-10/h2-3,5-7H,1,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAJMVRIAMNSSFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=N1)C2=NN(C(=C2)C=O)CCF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



